molecular formula C6H9N3O2 B583445 2-Amino-4,6-dimethoxypyrimidine-d6 CAS No. 1219803-92-5

2-Amino-4,6-dimethoxypyrimidine-d6

Cat. No. B583445
Key on ui cas rn: 1219803-92-5
M. Wt: 161.194
InChI Key: LVFRCHIUUKWBLR-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414084

Procedure details

38.1 g of 2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate are dissolved in 500 ml of toluene, 15.5 g of 2-amino-4,6-dimethoxypyrimidine are added at room temperature, and the mixture is heated for 2 hours at 100° C. After cooling to 30° C., the precipitate is filtered off and washed with 100 ml of toluene. 38.8 g of the desired product are obtained with a purity of 98.8%, corresponding to a yield of 96.4% of theory. The melting point for the product is 147°-149° C. 6.5 g of 2-ethoxyphenol are recovered from the mother liquor by distillation.
Name
2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Yield
96.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:26]=[CH:25][CH:24]=[CH:23][C:5]=1[O:6][S:7]([NH:10][C:11](=[O:22])OC1C=CC=CC=1OCC)(=[O:9])=[O:8])[CH3:2].[NH2:27][C:28]1[N:33]=[C:32]([O:34][CH3:35])[CH:31]=[C:30]([O:36][CH3:37])[N:29]=1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]1[CH:26]=[CH:25][CH:24]=[CH:23][C:5]=1[O:6][S:7]([NH:10][C:11]([NH:27][C:28]1[N:29]=[C:30]([O:36][CH3:37])[CH:31]=[C:32]([O:34][CH3:35])[N:33]=1)=[O:22])(=[O:8])=[O:9])[CH3:2]

Inputs

Step One
Name
2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate
Quantity
38.1 g
Type
reactant
Smiles
C(C)OC1=C(OS(=O)(=O)NC(OC2=C(C=CC=C2)OCC)=O)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with 100 ml of toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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